molecular formula C11H24O2 B8443718 1,3-Dibutoxypropane

1,3-Dibutoxypropane

Cat. No. B8443718
M. Wt: 188.31 g/mol
InChI Key: SOFDGWVHNYVZTR-UHFFFAOYSA-N
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Patent
US09388105B2

Procedure details

1000 g of 1,3-propanediol and 500 g of 2-propyl-1,3-dioxane were combined in a 2 L stainless steel autoclave with 6.0 g of 5% Pd on carbon catalyst. The reactor was sealed and purged twice with N2 and once with H2. The reactor was charged with H2 and heated to 200° C. The reactor was brought to an operating pressure of 6.89 MPa and stirring commenced at 750 rpm. Temperature and pressure were maintained for 2 h. The reactor was cooled, vented, and the contents filtered. The filtrate was analyzed by GC to yield 153 g of 2-propyl-1,3-dioxane, 288 g of 3-BP, 15.9 g of 1,3-dibutoxypropane, and 1017 g of 1,3-propanediol. This corresponds to yield 69% conversion of the acetal and 95% selectivity to the desired ether alcohol, 3-BP.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
6 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4].[CH2:6]([CH:9]1[O:14][CH2:13][CH2:12][CH2:11][O:10]1)[CH2:7][CH3:8]>[Pd]>[CH2:6]([CH:9]1[O:14][CH2:13][CH2:12][CH2:11][O:10]1)[CH2:7][CH3:8].[CH2:9]([O:4][CH2:3][CH2:2][CH2:1][O:5][CH2:9][CH2:6][CH2:7][CH3:8])[CH2:6][CH2:7][CH3:8].[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(CCO)O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
C(CC)C1OCCCO1
Step Three
Name
stainless steel
Quantity
2 L
Type
reactant
Smiles
Step Four
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was sealed
CUSTOM
Type
CUSTOM
Details
purged twice with N2 and once with H2
ADDITION
Type
ADDITION
Details
The reactor was charged with H2
TEMPERATURE
Type
TEMPERATURE
Details
Temperature and pressure were maintained for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was cooled
FILTRATION
Type
FILTRATION
Details
the contents filtered

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1OCCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 153 g
Name
Type
product
Smiles
C(CCC)OCCCOCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
Name
Type
product
Smiles
C(CCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 1017 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09388105B2

Procedure details

1000 g of 1,3-propanediol and 500 g of 2-propyl-1,3-dioxane were combined in a 2 L stainless steel autoclave with 6.0 g of 5% Pd on carbon catalyst. The reactor was sealed and purged twice with N2 and once with H2. The reactor was charged with H2 and heated to 200° C. The reactor was brought to an operating pressure of 6.89 MPa and stirring commenced at 750 rpm. Temperature and pressure were maintained for 2 h. The reactor was cooled, vented, and the contents filtered. The filtrate was analyzed by GC to yield 153 g of 2-propyl-1,3-dioxane, 288 g of 3-BP, 15.9 g of 1,3-dibutoxypropane, and 1017 g of 1,3-propanediol. This corresponds to yield 69% conversion of the acetal and 95% selectivity to the desired ether alcohol, 3-BP.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
6 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4].[CH2:6]([CH:9]1[O:14][CH2:13][CH2:12][CH2:11][O:10]1)[CH2:7][CH3:8]>[Pd]>[CH2:6]([CH:9]1[O:14][CH2:13][CH2:12][CH2:11][O:10]1)[CH2:7][CH3:8].[CH2:9]([O:4][CH2:3][CH2:2][CH2:1][O:5][CH2:9][CH2:6][CH2:7][CH3:8])[CH2:6][CH2:7][CH3:8].[CH2:1]([OH:5])[CH2:2][CH2:3][OH:4]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(CCO)O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
C(CC)C1OCCCO1
Step Three
Name
stainless steel
Quantity
2 L
Type
reactant
Smiles
Step Four
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was sealed
CUSTOM
Type
CUSTOM
Details
purged twice with N2 and once with H2
ADDITION
Type
ADDITION
Details
The reactor was charged with H2
TEMPERATURE
Type
TEMPERATURE
Details
Temperature and pressure were maintained for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was cooled
FILTRATION
Type
FILTRATION
Details
the contents filtered

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1OCCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 153 g
Name
Type
product
Smiles
C(CCC)OCCCOCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
Name
Type
product
Smiles
C(CCO)O
Measurements
Type Value Analysis
AMOUNT: MASS 1017 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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